molecular formula C12H12N2O3 B8390445 methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate

methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate

Cat. No.: B8390445
M. Wt: 232.23 g/mol
InChI Key: CJBJRTDUFGBNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 1-acetyl-6-methylindazole-5-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-7-4-11-9(5-10(7)12(16)17-3)6-13-14(11)8(2)15/h4-6H,1-3H3

InChI Key

CJBJRTDUFGBNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)C=NN2C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (0.85 ml, 9.01 mmol), n-butylammonium bromide (0.0502 g, 0.156 mmol) and potassium acetate (0.587 g, 5.98 mmol) were added to a solution of methyl 4-(acetylamino)-2,5-dimethylbenzoate (0.661 g, 2.99 mmol) in ethyl acetate (5 ml), followed by adding thereto a solution of isoamyl nitrite (0.0458 g, 3.91 mmol) in ethyl acetate (2 ml), and the resulting mixture was stirred for 8 hours with heating under reflux. Water was added thereto, followed by extraction with ethyl acetate (three times), and the extract solution was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=5/1 to 1/1). The solid thus obtained was suspended in hexane and stirred to be washed, and then it was collected by filtration and dried under reduced pressure to obtain methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate (0.0731 g, 11%).
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
n-butylammonium bromide
Quantity
0.0502 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.587 g
Type
reactant
Reaction Step One
Name
methyl 4-(acetylamino)-2,5-dimethylbenzoate
Quantity
0.661 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0458 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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